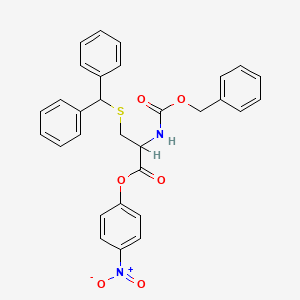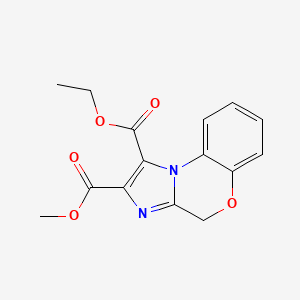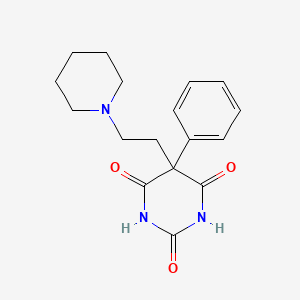
4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the s-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.
Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.
Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.
Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.
化学反应分析
NSC-75930 free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups on the s-triazine ring are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
NSC-75930 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
NSC-75930 free base can be compared with other similar compounds in the s-triazine family, such as:
2,4,6-triamino-s-triazine: Known for its use in the production of melamine resins.
2,4-diamino-6-chloro-s-triazine: Used as an intermediate in the synthesis of herbicides.
2,4,6-trichloro-s-triazine: Commonly used in the production of reactive dyes.
NSC-75930 free base is unique due to its specific substitution pattern and the presence of the p-fluorophenyl and phenethyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1893-06-7 |
|---|---|
分子式 |
C17H18FN5 |
分子量 |
311.36 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |
InChI 键 |
ZXLSYHQVTOFMEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)






![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
